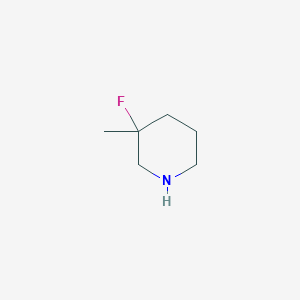

3-Fluoro-3-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c1-6(7)3-2-4-8-5-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUPLHUOEAEDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Fluoro-3-methylpiperidine synthesis pathways

This guide details the synthesis of 3-Fluoro-3-methylpiperidine , a critical fluorinated heterocycle used in medicinal chemistry to modulate basicity (pKa) and improve metabolic stability (blocking metabolic soft spots).

The synthesis centers on the construction of a tertiary alkyl fluoride within a piperidine ring. This presents a specific challenge: the tendency of tertiary alcohols to undergo elimination (forming alkenes) rather than substitution during fluorination. The pathway below prioritizes the Deoxyfluorination Route using DAST, which is the industry standard for this transformation, while addressing critical process parameters to mitigate side reactions.

Part 1: Retrosynthetic Analysis

The most logical disconnection involves the late-stage introduction of fluorine to a pre-functionalized piperidine scaffold.

Figure 1: Retrosynthetic disconnection showing the conversion of a ketone precursor to the target via a tertiary alcohol intermediate.

Part 2: Primary Synthesis Pathway (Direct Deoxyfluorination)

This pathway utilizes N-Boc-3-piperidone as the starting material.[1][2] This compound is commercially available or can be synthesized from 3-hydroxypyridine via hydrogenation and Boc-protection.

Step 1: Grignard Addition (Formation of Tertiary Alcohol)

The addition of methylmagnesium bromide to the ketone must be controlled to prevent bis-addition or ring opening, although the N-Boc group provides good stability.

-

Reagents: N-Boc-3-piperidone, Methylmagnesium bromide (3.0 M in ether), dry THF.

-

Mechanism: Nucleophilic addition to the carbonyl carbon.

-

Critical Process Parameter (CPP): Temperature control (-78°C) is recommended during addition to maximize yield and minimize side reactions, though the reaction is robust.

Step 2: Deoxyfluorination (The Critical Step)

This is the most difficult step. Treating a tertiary alcohol with DAST (Diethylaminosulfur trifluoride) generates a highly reactive intermediate.

-

Risk: The major side reaction is elimination , leading to the formation of N-Boc-3-methyl-1,2,3,6-tetrahydropyridine (alkene).

-

Mitigation: Perform the reaction at -78°C and warm slowly. Use of non-basic solvents (DCM) is standard.

-

Reagents: DAST (or Deoxo-Fluor for better thermal stability), Anhydrous DCM.

Step 3: Deprotection

Removal of the Boc group yields the final salt.

-

Reagents: 4M HCl in Dioxane or TFA in DCM.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-3-hydroxy-3-methylpiperidine

-

Setup: Flame-dry a 500 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve N-Boc-3-piperidone (10.0 g, 50 mmol) in anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add Methylmagnesium bromide (3.0 M in Et2O, 20 mL, 60 mmol) over 30 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated aqueous NH4Cl (50 mL).

-

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

-

Purification: Flash chromatography (Hexane/EtOAc) yields the product as a colorless oil.

-

Expected Yield: 85-95%.

-

Protocol B: Fluorination with DAST

-

Safety Note: DAST reacts violently with water/glass. Use plasticware if possible or silylated glassware. Work in a fume hood.

-

Setup: Dissolve N-Boc-3-hydroxy-3-methylpiperidine (5.0 g, 23 mmol) in anhydrous DCM (100 mL) in a plastic reaction vessel. Cool to -78°C .

-

Addition: Add DAST (4.5 mL, 34 mmol) dropwise via syringe. Caution: Exothermic.

-

Reaction: Stir at -78°C for 1 hour. Allow to warm slowly to room temperature overnight.

-

Note: Keeping the temperature low for longer favors substitution over elimination.

-

-

Quench: Pour the mixture slowly into a stirred mixture of ice and saturated NaHCO3. Gas evolution (CO2) will occur.

-

Workup: Extract with DCM. Wash with water.[4][5] Dry over MgSO4.[5]

-

Purification: The product (fluoride) and the side product (alkene) often have close Rf values. Careful column chromatography (gradient elution) is required.

-

Expected Yield: 40-60% (due to elimination competition).

-

Protocol C: Deprotection

-

Dissolve the fluorinated intermediate (2.0 g) in 1,4-dioxane (10 mL).

-

Add 4M HCl in dioxane (10 mL). Stir at RT for 2 hours.

-

Concentrate in vacuo.[5][6] Triturate with ether to obtain the 3-Fluoro-3-methylpiperidine hydrochloride salt.

Part 4: Data Summary & Process Parameters

| Parameter | Value / Condition | Notes |

| Precursor | N-Boc-3-piperidone | Commercial or from 3-hydroxypyridine |

| Fluorinating Agent | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor is a safer, thermally stable alternative |

| Solvent (Fluorination) | Dichloromethane (DCM) | Must be anhydrous (<50 ppm water) |

| Temp (Fluorination) | -78°C → RT | Critical to minimize elimination to alkene |

| Major Impurity | Tetrahydropyridine alkene | Result of E1/E2 elimination |

| Final Form | HCl Salt | Hygroscopic solid; store under desiccator |

Part 5: Reaction Mechanism & Pathway Visualization

Figure 2: Detailed reaction scheme including the critical branching point where temperature control determines the ratio of Fluoride (Substitution) vs. Alkene (Elimination).

References

-

Vertex Pharmaceuticals. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents. Link

-

Thieme Chemistry. (2000). Fluorination with Diethylaminosulfur Trifluoride (DAST). Science of Synthesis. Link

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Link

-

Organic Syntheses. (2010). Preparation of N-Boc-3-piperidone. Link

-

National Institutes of Health (NIH). (2017). Selective fluorination of natural products. Arkivoc. Link

Sources

- 1. Synthesis method for N-Boc-3-piperidone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 3. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Profiling of 3-Fluoro-3-methylpiperidine

This guide serves as a technical reference for the physicochemical profiling, synthesis, and application of 3-Fluoro-3-methylpiperidine , a specialized fluorinated scaffold used in medicinal chemistry to modulate basicity and metabolic stability.

Executive Summary & Strategic Value

3-Fluoro-3-methylpiperidine (3-F-3-Me-Pip) represents a strategic "geminal" modification of the piperidine ring. In drug design, this scaffold is utilized to:

-

Modulate Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen, improving bioavailability and reducing hERG channel liability.

-

Block Metabolism: Substitution at the C3 position blocks oxidative metabolism (CYP450-mediated hydroxylation) common at the

-carbon relative to the amine. -

Lock Conformation: The gem-fluoro-methyl motif introduces specific steric and stereoelectronic biases (the "Fluorine Effect"), often locking the ring into a preferred chair conformation that can enhance ligand-target binding affinity.

Physicochemical Properties Profile

The following data characterizes the Hydrochloride Salt form (CAS: 1820650-42-7), which is the standard stable solid for storage and handling.

Table 1: Fundamental Constants

| Property | Value / Description | Source/Note |

| IUPAC Name | 3-Fluoro-3-methylpiperidine hydrochloride | Standard Nomenclature |

| CAS Number | 1820650-42-7 (HCl salt) | [1] |

| Molecular Formula | Salt Stoichiometry | |

| Molecular Weight | 153.63 g/mol (Salt); 117.17 g/mol (Free Base) | Calculated |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Solubility | High in Water, Methanol, DMSO; Low in Hexanes | Polar Ionic Solid |

| Hygroscopicity | Moderate to High | Handling under |

Table 2: Physicochemical Descriptors (Predicted vs. Analog)

Note: Exact experimental values for this specific isomer are proprietary in many databases. Values below are derived from validated structure-activity relationship (SAR) trends of fluorinated piperidines.

| Parameter | Estimated Range | Mechanistic Insight |

| pKa (Conj. Acid) | 8.5 – 9.2 | Lower than piperidine (~11.0) due to the |

| LogP (Free Base) | 1.1 – 1.4 | Fluorine increases lipophilicity relative to 3-hydroxypiperidine but decreases it relative to 3-methylpiperidine. |

| LogD (pH 7.4) | -0.5 – 0.2 | At physiological pH, the amine is predominantly protonated, increasing aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | Amine contribution only; Fluorine does not contribute to TPSA but affects local polarity. |

Structural Dynamics & The "Fluorine Effect"

The introduction of a fluorine atom geminal to a methyl group creates a unique stereoelectronic environment. Understanding this is critical for docking studies.

The Dipole-Charge Interaction (Protonated State)

In the protonated form (drug-like state), the piperidine ring adopts a chair conformation.

-

Axial Preference: The C–F bond preferentially aligns axially .[1]

-

Mechanism: This orientation is stabilized by a favorable charge-dipole interaction between the antiparallel C–F dipole and the

bond vector. -

Result: The methyl group is forced into the equatorial position, creating a highly rigidified scaffold.

Visualization of Conformational Lock

The following diagram illustrates the synthesis and the thermodynamic preference for the axial-fluorine conformer.

Caption: Synthesis pathway and thermodynamic equilibrium favoring the Axial-Fluorine conformation in the protonated state due to electrostatic stabilization.

Experimental Protocols for Characterization

To validate the physicochemical properties of 3-Fluoro-3-methylpiperidine in your specific matrix, follow these standardized protocols.

Protocol: pKa Determination via Potentiometric Titration

Objective: Determine the precise dissociation constant of the piperidine nitrogen.

-

Preparation: Dissolve 5 mg of 3-Fluoro-3-methylpiperidine HCl in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

-

Calibration: Calibrate the electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

-

Titration:

-

Acidify the sample to pH ~2.5 using 0.1 M HCl.

-

Titrate with 0.1 M KOH (standardized) in 5 µL increments under inert gas (

) purge to exclude

-

-

Analysis: Plot pH vs. Volume of KOH. The pKa corresponds to the inflection point (half-equivalence point).

-

Validation: The expected pKa should be roughly 1.5–2.0 units lower than unsubstituted piperidine (pKa ~11.1) due to the

-fluorine effect [2].

Protocol: Lipophilicity (LogD) via Shake-Flask Method

Objective: Measure distribution coefficient at pH 7.4.

-

Phases: Prepare 1-octanol (saturated with phosphate buffer pH 7.4) and phosphate buffer (saturated with 1-octanol).

-

Equilibration: Dissolve the compound in the buffer phase (concentration

). -

Partitioning: Add an equal volume of octanol phase. Vortex vigorously for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze the aqueous phase by HPLC-UV or LC-MS to determine the remaining concentration (

). -

Calculation:

Synthesis & Purity Profiling

Route: Deoxofluorination of tertiary alcohols. Key Impurity: Elimination products (Tetrahydropyridines).

When synthesizing or sourcing this material, the primary purity risk is the elimination of the hydroxyl group (or fluoride) to form the alkene (3-methyl-1,2,3,6-tetrahydropyridine).

Quality Control Check (NMR):

- NMR: Look for a characteristic multiplet around -140 to -160 ppm.

- NMR: Verify the integration of the methyl singlet (or doublet if coupling occurs) vs. the ring protons.

-

Absence of Alkenes: Check the olefinic region (5.5 – 6.0 ppm). Presence of peaks here indicates elimination (purity failure).

References

-

PubChem. 3-Fluoro-3-methylpiperidine Hydrochloride (Compound). National Library of Medicine. Available at: [Link]

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[2][3] Chemical Society Reviews. (Demonstrates the inductive effect of fluorine on amine pKa). Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4] Journal of Medicinal Chemistry. (Detailed analysis of conformational effects). Available at: [Link]

-

ChemUniverse. Product Specification: 3-Fluoro-3-methylpiperidine HCl.[5] Available at: [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE [Q03403] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

3-Fluoro-3-methylpiperidine CAS number and supplier

CAS Registry Numbers: 1374657-04-1 (Free Base), 1820650-42-7 (Hydrochloride)[1][2]

Executive Summary

3-Fluoro-3-methylpiperidine is a specialized fluorinated saturated heterocycle used primarily as a building block in medicinal chemistry.[1][2][3] It serves as a strategic bioisostere for 3-methylpiperidine or 3,3-dimethylpiperidine, leveraging the gem-fluoro-methyl motif to modulate basicity, block metabolic soft spots, and lock conformation via the fluorine gauche effect.[1][2] This guide details its synthesis, physicochemical properties, and utility in drug discovery.[2]

Chemical Identity & Suppliers[2][4][5]

Identification Data

| Parameter | Detail |

| IUPAC Name | 3-Fluoro-3-methylpiperidine |

| CAS (Free Base) | 1374657-04-1 |

| CAS (HCl Salt) | 1820650-42-7 |

| Molecular Formula | C₆H₁₂FN |

| Molecular Weight | 117.17 g/mol (Free Base) |

| SMILES | CC1(CNCCC1)F |

| Appearance | Colorless liquid (Free Base) or White solid (HCl) |

Verified Suppliers

Sourcing this compound requires attention to salt form and purity. Major catalog suppliers include:

Synthesis & Manufacturing Methodology

Primary Synthetic Route: Deoxofluorination

The most robust synthesis of 3-fluoro-3-methylpiperidine involves the nucleophilic fluorination of the corresponding tertiary alcohol, N-Boc-3-hydroxy-3-methylpiperidine.[1][2][3] This approach allows for the installation of the fluorine atom at a late stage on the saturated ring.

Protocol Overview:

-

Precursor Synthesis: Grignard addition (MeMgBr) to N-Boc-3-piperidone yields N-Boc-3-hydroxy-3-methylpiperidine.[1][2][3]

-

Fluorination: Treatment with Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2][3]

-

Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).

Critical Considerations:

-

Elimination vs. Substitution: Tertiary alcohols are prone to elimination (forming the alkene) when treated with DAST. To mitigate this, reactions are conducted at low temperatures (-78°C) using non-basic solvents (DCM) and sometimes buffered with pyridine equivalents, although elimination remains the major impurity profile.[2]

-

Safety: DAST is shock-sensitive and releases HF.[1][2][3] Deoxo-Fluor is thermally more stable but still requires careful handling.[2]

Synthesis Workflow Diagram

Figure 1: Standard synthetic pathway via deoxofluorination of the tertiary alcohol precursor.

Physicochemical Profile & Conformational Analysis[8][9][10][11]

The Gem-Fluoro-Methyl Effect

Substituting a hydrogen or a methyl group with a fluorine atom at the C3 position drastically alters the piperidine's properties.[1][3]

-

Basicity Modulation (pKa):

-

3-Fluoro-3-methylpiperidine pKa: Estimated 8.5 – 9.2 .[2][3]

-

Mechanism:[1][2][3][4] The strong electronegativity of fluorine exerts an inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen lone pair, thereby lowering the pKa.[2][3] This is beneficial for improving oral bioavailability by reducing the percentage of ionized drug in the gut.

Conformational Locking

The 3-fluoro-3-methyl substitution introduces a specific conformational bias driven by two forces:

-

Steric Strain (A-values): The methyl group (A-value ~1.7 kcal/mol) is bulkier than fluorine (A-value ~0.15 kcal/mol).[2] Sterically, the methyl group prefers the equatorial position.

-

Charge-Dipole Interaction: In the protonated ammonium form (physiologically relevant), the C-F bond prefers an axial orientation to maximize the favorable electrostatic interaction with the N-H+ dipole.[1][2][3]

Result: The dominant conformer places the Methyl group Equatorial and the Fluorine Axial . This creates a rigidified scaffold that can improve binding selectivity by reducing the entropic penalty upon binding to a protein target.

Conformational Equilibrium Diagram

Figure 2: Conformational equilibrium showing the preference for the Methyl-Equatorial / Fluoro-Axial geometry.

Medicinal Chemistry Applications

Metabolic Blocking

The C3 position of piperidine is a common site for CYP450-mediated oxidative metabolism.[1][2]

-

Problem: Unsubstituted piperidines are rapidly oxidized to lactams or hydroxylated species.

-

Solution: Introduction of the gem-fluoro-methyl group blocks this position.[1][2] The C-F bond is metabolically inert, and the quaternary carbon prevents hydrogen abstraction, significantly extending the half-life (

) of the molecule.

Bioisosterism

3-Fluoro-3-methylpiperidine acts as a bioisostere for:

-

3,3-Dimethylpiperidine: Similar steric bulk but reduced lipophilicity (LogP) and basicity.[2][3]

-

3-Hydroxypiperidine: Fluorine mimics the hydroxyl group's polarity but acts as a hydrogen bond acceptor only, not a donor, altering solvation and permeability.[2][3]

Handling and Safety

-

Hazards: As a secondary amine, the free base is corrosive and causes skin burns (H314). The hydrochloride salt is an irritant (H315/H319).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Solubility: Highly soluble in water, methanol, and DMSO.[2]

References

-

Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008, 37, 320-330.[2][3] Link

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880.[2] Link[1][2]

-

Champagne, P. A., et al. "Origins of the Conformational Preferences of Fluorinated Piperidines." Chemistry - A European Journal, 2020.[1][2][3][5] (Discusses the gauche effect and axial preference in 3-fluoropiperidines). Link[1][2]

-

Suppliers

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-3-methylpiperidine

This guide provides an in-depth analysis of the expected spectroscopic signature of 3-Fluoro-3-methylpiperidine. As a fluorinated analog of a common heterocyclic scaffold, understanding its structural properties through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is crucial for its application in research and drug development. While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive guide for its characterization.

Introduction to 3-Fluoro-3-methylpiperidine and its Spectroscopic Profile

3-Fluoro-3-methylpiperidine is a saturated heterocyclic amine containing a fluorine atom and a methyl group at the C3 position. The introduction of fluorine can significantly alter the physicochemical and pharmacological properties of a molecule, including its basicity, lipophilicity, and metabolic stability. Therefore, unambiguous structural confirmation is a prerequisite for any further studies. This guide explains the causality behind expected spectral features, providing a self-validating framework for researchers.

The molecular structure of 3-Fluoro-3-methylpiperidine is as follows:

(Note: An image of the molecular structure would be placed here in a final document.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 3-Fluoro-3-methylpiperidine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its atomic connectivity and stereochemistry.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR data is essential for accurate structural elucidation.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the protons of the piperidine ring, the N-H proton, and the methyl group. The presence of the electronegative fluorine atom will cause downfield shifts for nearby protons, particularly those on C2 and C4.

Key Predictive Insights:

-

Methyl Group (CH₃): A singlet, integrating to 3H, is expected. However, due to the geminal fluorine atom, this signal will be split into a doublet by through-space coupling (³JHF), likely in the range of 1-3 Hz. The chemical shift is predicted to be around 1.2-1.5 ppm.

-

Piperidine Ring Protons (CH₂): These will appear as complex, overlapping multiplets between approximately 1.5 and 3.5 ppm. The protons on C2 and C4 will be most affected by the fluorine atom and will likely resonate at the lower field end of this range.

-

N-H Proton: A broad singlet, typically in the range of 1.5-4.0 ppm, depending on the solvent and concentration. Its integration will correspond to 1H.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| CH₃ (on C3) | 1.2 - 1.5 | d | ³JHF ≈ 1-3 |

| -CH₂- (ring) | 1.5 - 3.5 | m | JHH, JHF |

| N-H | 1.5 - 4.0 | br s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is highly informative due to the large chemical shift dispersion and the direct observation of carbon-fluorine couplings.

Key Predictive Insights:

-

C3 Carbon: This carbon, directly bonded to fluorine, will exhibit a very large one-bond coupling constant (¹JCF), typically in the range of 170-250 Hz. Its chemical shift will be significantly downfield, predicted to be in the 90-100 ppm range.

-

C2 and C4 Carbons: These carbons will show smaller two-bond couplings (²JCF) of around 15-25 Hz. Their chemical shifts will also be shifted slightly downfield compared to 3-methylpiperidine.

-

Methyl Carbon: The methyl carbon will also exhibit a two-bond coupling to fluorine (²JCF) in the range of 20-30 Hz.

-

C5 and C6 Carbons: These carbons will experience smaller, three-bond couplings (³JCF) of approximately 5-10 Hz.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| C3 | 90 - 100 | d | ¹JCF ≈ 170-250 |

| C2, C4 | 45 - 55 | d | ²JCF ≈ 15-25 |

| C6 | ~46 | d | ⁴JCF < 5 |

| C5 | ~25 | d | ³JCF ≈ 5-10 |

| CH₃ | 20 - 25 | d | ²JCF ≈ 20-30 |

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine atoms.[1][2]

Key Predictive Insights:

-

Chemical Shift: For an aliphatic C-F bond, the chemical shift is expected in the range of -170 to -200 ppm relative to CFCl₃.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It will likely appear as a complex multiplet due to couplings with the protons on C2, C4, and the methyl group. Proton decoupling would resolve this into a singlet, confirming all couplings are to protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol for MS Analysis

Caption: General workflow for Mass Spectrometry analysis.

Predicted Fragmentation Pattern

The molecular formula of 3-Fluoro-3-methylpiperidine is C₆H₁₂FN, with a molecular weight of 117.17 g/mol .

Key Predictive Insights:

-

Molecular Ion (M⁺): A peak at m/z = 117 is expected. According to the nitrogen rule, an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms, which is consistent with the structure.[3]

-

Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[4] This would result in the loss of an ethyl radical from the C2-C3 bond cleavage, leading to a fragment at m/z = 88.

-

Loss of HF: A peak corresponding to [M-20]⁺ (loss of hydrogen fluoride) at m/z = 97 is plausible.

-

Loss of Methyl Group: A peak at [M-15]⁺, corresponding to the loss of the methyl group, would result in a fragment at m/z = 102.

Caption: Predicted major fragmentation pathways for 3-Fluoro-3-methylpiperidine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Analysis

For a liquid sample like 3-Fluoro-3-methylpiperidine, a simple neat analysis using a salt plate (NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory is typically sufficient.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H, C-H, and C-F bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |

| N-H Stretch | 3300 - 3500 | Medium-Weak, Broad | Characteristic of a secondary amine. |

| C-H Stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the ring and methyl group. |

| C-F Stretch | 1000 - 1100 | Strong | A strong, characteristic band for an aliphatic C-F bond. |

| N-H Bend | 1550 - 1650 | Medium | May be broad. |

| C-H Bend | 1350 - 1480 | Medium | Scissoring and bending vibrations. |

The presence of a strong absorption band in the 1000-1100 cm⁻¹ region, in conjunction with the characteristic N-H and C-H stretching frequencies, would provide strong evidence for the structure of 3-Fluoro-3-methylpiperidine.[5][6]

Conclusion

This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-Fluoro-3-methylpiperidine. By combining the predicted data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently confirm the structure and purity of this compound. The key identifying features are the characteristic C-F coupling constants in the ¹³C and ¹H NMR spectra, the specific chemical shift in the ¹⁹F NMR spectrum, the molecular ion at m/z = 117 in the mass spectrum, and the strong C-F stretching band in the IR spectrum. This multi-technique approach ensures the trustworthiness and integrity of the structural assignment, which is fundamental for all subsequent scientific investigations.

References

-

SciELO. (n.d.). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpiperidine. Retrieved from [Link]

-

ChemUniverse. (n.d.). 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. Retrieved from [Link]

-

PubMed. (2009). Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. Retrieved from [Link]

-

NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3). Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

-

NTIS. (1994). Synthesis, Characterization and Study of Some Transition Metal Fluoro Complexes. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (n.d.). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. Retrieved from [Link]

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIH. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. Retrieved from [Link]

-

PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of gases evolved from (a) CH 3 NH 3 Cl and (b) CH 3 NH 3 I. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

Technical Guide: Synthesis of 3-Fluoro-3-methylpiperidine Hydrochloride

Executive Summary: The "Fluorine Effect" in Scaffold Design

3-Fluoro-3-methylpiperidine is a high-value pharmacophore in medicinal chemistry. The introduction of a fluorine atom at the C3 position of the piperidine ring serves two critical functions:

-

Metabolic Blocking: It prevents oxidative metabolism (P450-mediated hydroxylation) at the susceptible C3 position.

-

Conformational Locking: The gauche effect between the fluorine and the adjacent nitrogen lone pair can lock the ring into specific conformations, potentially increasing binding affinity to target proteins.

This guide details a robust, three-step synthesis starting from commercially available N-Boc-3-piperidone. Unlike traditional protocols that rely on thermally unstable reagents like DAST (Diethylaminosulfur trifluoride), this guide prioritizes the use of XtalFluor-E® , a crystalline dialkylaminodifluorosulfinium salt, to minimize explosion risks and suppress elimination side products (alkene formation).[1]

Retrosynthetic Analysis

The synthesis is designed around the construction of the quaternary carbon-fluorine bond. The most reliable disconnection is the deoxofluorination of the corresponding tertiary alcohol.

Figure 1: Retrosynthetic disconnection strategy focusing on the C-F bond formation.

Detailed Synthetic Protocol

Step 1: Nucleophilic Addition (Grignard Reaction)

Objective: Install the methyl group to generate the tertiary alcohol.

-

Reagents: N-Boc-3-piperidone (1.0 equiv), Methylmagnesium bromide (3.0M in Et2O, 1.2 equiv).

-

Solvent: Anhydrous THF.

-

Conditions: -78°C to 0°C, inert atmosphere (N2/Ar).

Protocol:

-

Charge a flame-dried 3-neck flask with N-Boc-3-piperidone dissolved in anhydrous THF (0.5 M concentration).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature below -65°C to prevent enolization of the ketone.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Carefully add saturated aqueous NH4Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Step 2: Deoxofluorination (The Critical Step)

Objective: Convert the C-OH bond to C-F while suppressing elimination (alkene formation).

Scientific Rationale: Traditional reagents like DAST or Deoxo-Fluor often lead to significant elimination (up to 40%) when applied to tertiary alcohols due to the E1/E2 competition. XtalFluor-E is selected here because it does not generate free HF and operates via a mechanism that favors substitution over elimination when paired with a promoter like DBU or Et3N·3HF.[1]

-

Reagents: N-Boc-3-hydroxy-3-methylpiperidine (1.0 equiv), XtalFluor-E (1.2 equiv), Et3N·3HF (1.5 equiv).

-

Solvent: Anhydrous DCM.

-

Conditions: -78°C to RT.

Protocol:

-

Suspend XtalFluor-E in anhydrous DCM in a plastic or Teflon-coated vessel (glass is acceptable if strictly anhydrous, but fluoride can etch glass over time).

-

Cool to -78°C.

-

Add Et3N[1]·3HF followed by the dropwise addition of the alcohol (dissolved in DCM).

-

Stir at -78°C for 1 hour, then warm to room temperature overnight.

-

Quench: Pour into saturated aqueous NaHCO3 (Caution: CO2 evolution).

-

Workup: Extract with DCM. Note: The product is lipophilic.

-

Purification: Flash chromatography. The fluoro-product is usually less polar than the alcohol.

Mechanism Visualization:

Figure 2: Mechanistic pathway. XtalFluor-E minimizes the 'free HF' concentration, reducing the elimination pathway common with DAST.

Step 3: Deprotection and Salt Formation

Objective: Removal of the Boc group and isolation as the stable HCl salt.

-

Reagents: 4M HCl in Dioxane.

-

Solvent: Dioxane or Et2O.

Protocol:

-

Dissolve the fluorinated intermediate in minimal dioxane.

-

Add 4M HCl in dioxane (5 equiv) at 0°C.

-

Stir at room temperature for 3 hours.

-

Isolation: The hydrochloride salt often precipitates. Dilute with Et2O to maximize precipitation.

-

Filter the white solid under N2 (hygroscopic). Wash with Et2O.

-

Drying: Vacuum oven at 40°C.

Key Data & Analytical Validation

| Parameter | Specification / Expectation | Notes |

| Appearance | White to off-white solid | Highly hygroscopic.[2] Store in desiccator. |

| 1H NMR | Methyl doublet (J_H-F ~20-25 Hz) | The methyl group splits into a doublet due to geminal coupling with Fluorine. |

| 19F NMR | -130 to -160 ppm (Multiplet) | Characteristic range for tertiary aliphatic fluorines. |

| Mass Spec | [M+H]+ = 118.1 (Free base) | Look for M+1 peak corresponding to C6H12FN. |

| Melting Point | >150°C (Decomp) | Typical for secondary amine HCl salts. |

Safety & Scale-Up Considerations

Thermal Hazards of Fluorinating Agents[3]

-

DAST: Explosive decomposition >90°C. Shock sensitive when distilled.

-

XtalFluor-E: Decomposes >200°C. Far superior thermal stability profile for scale-up.

Self-Validating Controls

-

Reaction Monitoring: Use 19F NMR on crude reaction mixtures.

References

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][4] The Journal of Organic Chemistry.

- Core reference for the use of XtalFluor-E over DAST.

-

Beaulieu, F., et al. (2009). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1][4] Organic Letters.

-

Vertex Pharmaceuticals. (2007). Patent WO2007076247: Inhibitors of Influenza Viruses Replication.

- Describes general methods for functionalizing piperidine rings.

-

Couturier, M., et al. (2011). Process for the Preparation of Fluorinated Heterocycles. U.S. Patent Application.[5]

- Validates the industrial scalability of the deoxofluorin

Sources

- 1. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. connectjournals.com [connectjournals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane - Google Patents [patents.google.com]

theoretical pKa calculation of 3-Fluoro-3-methylpiperidine

Theoretical pKa Calculation of 3-Fluoro-3-methylpiperidine

Executive Summary

3-Fluoro-3-methylpiperidine represents a classic challenge in medicinal chemistry: modulating basicity without altering the core pharmacophore scaffold. While unsubstituted piperidine exhibits a pKa of ~11.2, the introduction of a highly electronegative fluorine atom at the 3-position significantly lowers this value through inductive effects (

However, the presence of the geminal methyl group at the 3-position introduces a critical conformational lock. The pKa is not merely a function of induction but is heavily dependent on the stereoelectronic orientation of the C–F bond relative to the nitrogen lone pair (and the subsequent N–H bond upon protonation).

This guide details a rigorous theoretical protocol for calculating the pKa of 3-Fluoro-3-methylpiperidine, emphasizing the necessity of Boltzmann-weighted conformational analysis and explicit solvation models to account for the specific C–F

Theoretical Framework & Mechanistic Drivers

1.1 The Thermodynamic Cycle

Direct calculation of pKa in solution is prone to error due to the difficulty in accurately modeling the free energy of the solvated proton (

Figure 1: Thermodynamic Cycle for pKa Calculation

Caption: Thermodynamic cycle relating gas-phase deprotonation to solution-phase pKa via solvation energies.

The core equation derived from this cycle is:

1.2 The "Fluorine Effect" and Conformational Bias

In 3-Fluoro-3-methylpiperidine, the geminal substitution forces a choice:

-

Axial Fluorine / Equatorial Methyl: The C–F bond is anti-parallel to the N lone pair.[1] Upon protonation, the axial C–F bond can stabilize the axial N–H bond via a charge-dipole interaction (

). This stabilization typically increases the pKa relative to the equatorial conformer. -

Equatorial Fluorine / Axial Methyl: The methyl group introduces 1,3-diaxial strain if axial. However, an equatorial fluorine lacks the favorable electrostatic geometry for stabilizing the protonated amine.

Key Insight: Experimental data on similar 3-fluoropiperidines suggests that the axial-fluorine conformer is often the dominant protonated species due to this electrostatic stabilization, despite the steric penalty of the geminal partner.

Computational Protocol

This protocol uses Density Functional Theory (DFT) with the M06-2X functional, which is superior for main-group thermochemistry and non-covalent interactions (like the critical F...H interaction) compared to B3LYP.

Phase 1: Conformational Search (Critical Step)

Because the pKa depends on the specific energy of the conformers, you cannot use a single structure.

-

Generate Conformers: Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate all chair/boat conformers for both Neutral (B) and Protonated (BH+) species.

-

Filter: Focus on the chair conformations. Explicitly identify:

-

3-F(ax)/3-Me(eq)

-

3-F(eq)/3-Me(ax)[2]

-

Nitrogen inversion isomers (N-H axial vs N-H equatorial).

-

Phase 2: Geometry Optimization & Frequency

Perform DFT calculations for all unique conformers within 5 kcal/mol of the global minimum.

-

Software: Gaussian 16, ORCA, or Q-Chem.

-

Functional: M06-2X (captures dispersion/mid-range correlation).

-

Basis Set: 6-311++G(d,p) (Diffuse functions are mandatory for anions/lone pairs).

-

Solvation Model: SMD (Solvation Model based on Density) – Water (

). -

Command (Gaussian Example):

opt freq M062X/6-311++G(d,p) scrf=(smd,solvent=water) temperature=298.15

Phase 3: Explicit Solvent Correction (Micro-Solvation)

Implicit models (SMD) often fail to capture the specific H-bonding network around the protonated ammonium head.

-

Protocol: Add 3 explicit water molecules around the N-H site.

-

Reaction:

-

Note: This significantly increases accuracy (RMSE drops from ~1.5 to <0.5).

Phase 4: Boltzmann Weighting

Calculate the Boltzmann-weighted Gibbs Free Energy (

Use these weighted energies in the thermodynamic cycle equation.

Workflow Visualization

Figure 2: Computational Workflow for High-Accuracy pKa Prediction

Caption: Step-by-step workflow from structural input to Boltzmann-weighted pKa prediction.

Data Interpretation & Expected Values

When analyzing your results, compare against these established benchmarks for fluorinated piperidines.

| Compound | Substitution Pattern | Experimental pKa | Theoretical Trend |

| Piperidine | Unsubstituted | 11.22 | Baseline |

| 3-Fluoropiperidine | Monosubstituted | ~9.0 - 9.5 | Lowered by -I effect |

| 3-Fluoro-3-methylpiperidine | Geminal Disubstituted | Predicted: 8.2 - 8.8 | Methyl (+I) raises pKa slightly vs 3-F, but F (-I) dominates. |

Why this range?

-

Inductive Withdrawal (-I): The fluorine atom pulls electron density through the

-framework, destabilizing the N-H -

Steric Hindrance: The 3-methyl group sterically hinders solvation of the ammonium cation, which can slightly lower pKa (destabilizing the cation).

-

Axial Stabilization: If the global minimum places F in the axial position, the intramolecular electrostatic lock (

) will stabilize the protonated form, pushing the pKa toward the higher end of the prediction (closer to 8.8).

References

-

M06-2X Functional Performance: Zhao, Y., & Truhlar, D. G. (2008).[3] The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

-

SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Fluorine Gauche Effect in Piperidines: Thielemann, D. T., et al. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Link

-

pKa Calculation Protocols (SAMPL6): Iielskens, K., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. Link

-

Direct Method vs Cycles: Casasnovas, R., et al. (2014). Theoretical pKa calculations with continuum model solvents, alternative protocols to thermodynamic cycles.[3][4] International Journal of Quantum Chemistry. Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-Fluoro-3-methylpiperidine

[1]

Executive Summary

3-Fluoro-3-methylpiperidine is a specialized fluorinated heterocyclic building block used in the synthesis of pharmaceutical candidates.[1] The introduction of the fluorine atom at the C3 position, geminal to a methyl group, significantly alters the lipophilicity (LogP) and basicity (pKa) of the piperidine core.

Unlike simple piperidine, this disubstituted derivative exhibits a distinct solubility profile driven by the dipole-dipole interactions of the C-F bond and the steric bulk of the methyl group. This guide addresses the critical challenge of selecting the correct solvent systems for nucleophilic substitution (SNAr) , amide coupling , and extraction workups .

Physicochemical Profile & Mechanistic Basis[1][2]

To predict solubility behavior where empirical data is sparse, we analyze the structural determinants.[2]

| Property | Value (Predicted/Analog) | Mechanistic Impact on Solubility |

| Molecular Weight | 117.17 g/mol | Low MW favors solubility in small-molecule solvents.[1] |

| LogP (Octanol/Water) | ~1.1 – 1.4 | Moderately lipophilic.[1] More soluble in organics (DCM, EtOAc) than non-fluorinated piperidine. |

| pKa (Conjugate Acid) | ~9.0 – 9.5 | The electron-withdrawing fluorine inductively lowers the pKa (vs. piperidine pKa ~11), reducing water solubility of the free base at neutral pH.[1] |

| H-Bond Donors | 1 (NH) | Capable of H-bonding with protic solvents (MeOH, Water).[1] |

| Dipole Moment | High | The C-F bond creates a strong local dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF, MeCN). |

Structural Visualization of Solvation

The fluorine atom creates a region of high electron density, while the amine proton acts as a donor. This "push-pull" character makes the molecule highly compatible with dipole-driven solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

Solubility Profile: Free Base vs. Hydrochloride Salt

The solubility of 3-Fluoro-3-methylpiperidine is strictly dependent on its ionization state.[1] Researchers must distinguish between the Free Base (oily liquid/low-melting solid) and the Hydrochloride Salt (crystalline solid).[1]

Table 1: Solubility Matrix

Qualitative assessment based on structural analogs (3,3-difluoropiperidine, 3-methylpiperidine).[1]

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Application Context |

| Polar Protic | Water | Moderate (pH dependent) | High (>100 mg/mL) | Aqueous workup layers.[1] |

| Methanol / Ethanol | High (Miscible) | High | Recrystallization of salts; reductive amination. | |

| Polar Aprotic | DMSO / DMF | High (Miscible) | High | SNAr reactions; stock solutions for bio-assay. |

| Acetonitrile (MeCN) | High | Moderate (Heat often req.)[1] | HPLC mobile phases; coupling reactions.[1] | |

| Chlorinated | Dichloromethane (DCM) | High (Preferred) | Low / Insoluble | Standard extraction solvent for free base.[1] |

| Chloroform | High | Low | NMR analysis solvent. | |

| Ethers | THF / 2-MeTHF | High | Very Low | Grignard reactions; amide coupling.[1] |

| Diethyl Ether / MTBE | Moderate | Insoluble | Precipitation of the HCl salt from reaction mixtures. | |

| Hydrocarbons | Toluene | High | Insoluble | Azeotropic drying; high-temp reactions.[1] |

| Hexanes / Heptane | Low / Moderate | Insoluble | Washing impurities from the crude solid. |

Critical Insight: The HCl salt is frequently isolated by adding Diethyl Ether or MTBE to a concentrated ethanolic or DCM solution of the free base treated with HCl, causing the salt to precipitate.

Experimental Workflows

Solubility Screening Decision Tree

Use the following logic flow to determine the optimal solvent system for your specific application (Reaction vs. Purification).

Figure 1: Decision matrix for selecting solvents based on the intended chemical process.

Protocol: Salt-to-Free Base Conversion & Extraction

Many commercial sources supply the HCl salt.[1] For reactions requiring the nucleophilic amine (e.g., reductive amination, alkylation), you must generate the free base in situ or isolate it.

Objective: Isolate 3-Fluoro-3-methylpiperidine free base from its HCl salt.

Reagents:

-

2M NaOH or Saturated NaHCO₃ (aq)[1]

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

-

Brine (Sat. NaCl)[1]

-

Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of the HCl salt in a minimum volume of water (approx. 5 mL per gram).

-

Basification: Slowly add 2M NaOH with stirring until pH > 12. The solution may become cloudy as the free base oils out.

-

Note: Do not use intense heat; the free base may be volatile.

-

-

Extraction: Add an equal volume of DCM (preferred for high solubility) or EtOAc. Shake vigorously and separate layers.

-

Repeat: Re-extract the aqueous layer 2x with fresh solvent.

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate under reduced pressure (Rotavap) at low temperature (< 30°C) .

Stability & Handling in Solution

Chemical Stability[1][5][6]

-

Nucleophilic Attack: The C-F bond in 3-fluoropiperidines is generally stable to standard nucleophilic conditions.[1] However, strong bases (e.g., NaH, t-BuLi) in heating conditions can trigger HF elimination , leading to the formation of an enamine/alkene.

-

Preventative Measure: Avoid using strong bases in high-boiling ethers (e.g., Diglyme) above 100°C.[1]

-

-

Acyl Chlorides: The amine is highly reactive toward acid chlorides. Ensure solvents (DCM, THF) are anhydrous to prevent hydrolysis of the coupling partner.

Storage Recommendations

References

Sources

- 1. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | C13H18FNO | CID 2734218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-fluoro-3-methyl-piperidine;hydrochloride 95% | CAS: 1820650-42-7 | AChemBlock [achemblock.com]

- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

A Technical Guide to the Structural Characterization of 3-Fluoro-3-methylpiperidine

This guide provides an in-depth exploration of the structural characterization of 3-Fluoro-3-methylpiperidine, a fluorinated saturated heterocycle of significant interest in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom and a methyl group onto the piperidine scaffold imparts unique physicochemical and conformational properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetics. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for a comprehensive structural elucidation.

The presence of a stereogenic center at the C3 position, substituted with both a fluorine and a methyl group, introduces a layer of complexity to its structural analysis. Understanding the conformational preferences of the piperidine ring and the orientation of the fluorine and methyl substituents is paramount for rational drug design. This guide will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to achieve a holistic understanding of the molecule's three-dimensional architecture.

The Pivotal Role of NMR Spectroscopy in Solution-State Analysis

NMR spectroscopy is the cornerstone for elucidating the solution-state structure and dynamics of 3-Fluoro-3-methylpiperidine. A multi-nuclear approach, encompassing ¹H, ¹³C, and ¹⁹F NMR, is essential for an unambiguous assignment of its constitution and stereochemistry.

¹H and ¹³C NMR: Mapping the Carbon Skeleton

Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the molecular framework. However, due to the complex spin systems and potential for signal overlap in the proton spectrum, two-dimensional (2D) techniques are indispensable for complete assignment.

Key Experimental Protocols:

-

COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Expected ¹H and ¹³C NMR Spectral Data (Predicted based on analogues):

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | ~2.8 - 3.2 (ax), ~2.5 - 2.9 (eq) | ~48 - 52 | H2 to C3, C4, C6 |

| 3 | - | ~90 - 95 (J_CF ~170-180 Hz) | - |

| 4 | ~1.6 - 2.0 | ~25 - 30 | H4 to C3, C5, C6 |

| 5 | ~1.5 - 1.9 | ~23 - 28 | H5 to C3, C4, C6 |

| 6 | ~2.7 - 3.1 (ax), ~2.4 - 2.8 (eq) | ~45 - 49 | H6 to C2, C4, C5 |

| CH₃ | ~1.2 - 1.5 (d, J_HF ~20-25 Hz) | ~20 - 25 (q, J_CF ~20-25 Hz) | CH₃ to C2, C3, C4 |

| NH | Broad, concentration dependent | - | - |

Note: Chemical shifts are highly dependent on the solvent and protonation state.

¹⁹F NMR: A Sensitive Probe of the Molecular Environment

The presence of fluorine makes ¹⁹F NMR an exceptionally powerful tool.[1][2] The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[3] Its chemical shift is exquisitely sensitive to the local electronic environment, providing valuable information about conformation and intermolecular interactions.[2]

Key Insights from ¹⁹F NMR:

-

Chemical Shift: The ¹⁹F chemical shift will be indicative of the electronic environment around the C-F bond.

-

Coupling Constants: ¹⁹F-¹H and ¹⁹F-¹³C coupling constants are invaluable for conformational analysis. The magnitude of the three-bond fluorine-proton coupling (³J_HF) is particularly informative for determining the dihedral angle and thus the axial or equatorial orientation of the fluorine atom.[4]

Experimental Protocol for ¹⁹F NMR:

A standard 1D ¹⁹F NMR experiment is typically sufficient. Proton decoupling can be employed to simplify the spectrum to a singlet, confirming the number of fluorine environments.

Predicted ¹⁹F NMR Data:

| Parameter | Expected Value | Significance |

| Chemical Shift | -170 to -190 ppm (relative to CFCl₃) | Confirms the presence of an aliphatic fluorine. |

| ¹⁹F-¹H Coupling | ³J_H2ax,F ~ 20-30 Hz; ³J_H2eq,F ~ 5-15 Hz; ³J_H4ax,F ~ 20-30 Hz; ³J_H4eq,F ~ 5-15 Hz | The magnitude of these couplings can help determine the preferred chair conformation. |

| ¹⁹F-¹³C Coupling | ¹J_CF ~ 170-180 Hz; ²J_C2,F and ²J_C4,F ~ 20-25 Hz | Confirms the C-F bond and provides further structural information. |

Conformational Analysis: The Axial vs. Equatorial Fluorine Preference

A central question in the structural characterization of fluorinated piperidines is the conformational preference of the fluorine substituent. In many cases, an axial orientation of the fluorine is favored, a phenomenon attributed to a combination of stereoelectronic effects, including hyperconjugation and electrostatic interactions.[5] For 3-Fluoro-3-methylpiperidine, the interplay between the fluorine and the methyl group will dictate the conformational equilibrium.

In the protonated form, a favorable dipole-dipole interaction between the N-H⁺ and C-F bonds can further stabilize the conformer with an axial fluorine.[1]

Workflow for Conformational Analysis using NMR:

Caption: Workflow for NMR-based conformational analysis.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides invaluable information about the solution-state conformation, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering a static snapshot of the preferred conformation in the crystalline form.

Rationale for Crystallography:

-

Unambiguous Stereochemistry: Confirms the relative and absolute stereochemistry (if a chiral resolution is performed).

-

Conformational Lock: Reveals the solid-state conformation, which can be compared with solution-state and computational data.

-

Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice, providing insights into hydrogen bonding and other non-covalent interactions.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. For the hydrochloride salt of 3-Fluoro-3-methylpiperidine, solvents like methanol, ethanol, or isopropanol could be suitable.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Although a crystal structure for 3-Fluoro-3-methylpiperidine is not publicly available, analysis of related fluorinated piperidine structures suggests that the piperidine ring will adopt a chair conformation. The orientations of the fluorine and methyl groups will be definitively established.

Computational Modeling: In Silico Insights into Structure and Energetics

Computational modeling is a powerful complementary tool for understanding the structural and energetic landscape of 3-Fluoro-3-methylpiperidine. Density Functional Theory (DFT) calculations can be employed to:

-

Predict Conformational Energies: Determine the relative stabilities of different chair and boat conformations, as well as the axial vs. equatorial conformers for the substituents.

-

Simulate NMR Parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the proposed structure and conformation.

-

Analyze Stereoelectronic Effects: Investigate the underlying electronic reasons for the observed conformational preferences, such as hyperconjugative interactions and electrostatic potentials.

Computational Workflow:

Caption: A typical computational workflow for conformational analysis.

Studies on similar fluorinated piperidines have shown that computational methods can accurately predict the experimentally observed preference for the axial fluorine conformer.[4]

Conclusion: A Multi-faceted Approach to Structural Elucidation

The comprehensive structural characterization of 3-Fluoro-3-methylpiperidine necessitates a synergistic approach that integrates the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling. NMR provides detailed insights into the solution-state conformational equilibrium, with ¹⁹F NMR serving as a particularly sensitive probe. X-ray crystallography offers a definitive picture of the solid-state structure, while computational modeling provides a theoretical framework for understanding the underlying energetic and electronic factors that govern the molecule's behavior. Together, these techniques provide a robust and self-validating system for the complete structural elucidation of this important fluorinated building block, thereby empowering its effective application in drug discovery and development.

References

-

Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

-

PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. Available at: [Link]

-

Orliac, A., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3813-3824. Available at: [Link]

-

ChemUniverse. 3-FLUORO-3-METHYLPIPERIDINE HYDROCHLORIDE. Available at: [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available at: [Link]

-

O'Hagan, D., et al. (2000). Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society, 122(23), 544-545. Available at: [Link]

-

Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Organic Chemistry, 66(8), 2809–2817. Available at: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]

-

Scott, P. J. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1613-1624. Available at: [Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 11356-11360. Available at: [Link]

-

Cossy, J., et al. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Chemistry – A European Journal, 20(13), 3813-3824. Available at: [Link]

-

RajanBabu, T. V., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 86(1), 544-557. Available at: [Link]

-

University of Ottawa. 19Fluorine NMR. NMR Facility. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

Sources

The Emerging Potential of 3-Fluoro-3-methylpiperidine Analogs: A Technical Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within the realm of nitrogen-containing heterocycles, the piperidine scaffold is a privileged motif found in numerous approved drugs. This technical guide delves into the nascent but promising field of 3-fluoro-3-methylpiperidine analogs, a class of compounds at the intersection of these two influential structural features. While direct and extensive research on this specific scaffold is emerging, this guide synthesizes data from closely related analogs to provide a comprehensive overview of their potential biological activities. We will explore synthetic strategies, potential therapeutic applications as N-methyl-D-aspartate (NMDA) receptor modulators, poly(ADP-ribose) polymerase (PARP) inhibitors, and anticancer agents, and the critical role of stereochemistry in dictating biological outcomes. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this intriguing chemical space.

Introduction: The Strategic Advantage of the 3-Fluoro-3-methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and serve as a versatile scaffold for diverse biological targets.[1] The introduction of a fluorine atom, particularly at the 3-position, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding interactions.[2] The additional presence of a methyl group at the same position introduces a chiral center and further steric and electronic constraints, offering a nuanced approach to refining pharmacological activity.

The C-F bond's high strength enhances metabolic stability, while fluorine's high electronegativity can modulate the basicity of the piperidine nitrogen, a critical factor in receptor binding and off-target effects, such as hERG channel interactions.[2] Furthermore, the stereochemistry at the C3 position, now a quaternary center, becomes a crucial determinant of biological activity, as the axial or equatorial orientation of the fluorine and methyl groups will dictate the molecule's three-dimensional shape and its fit within a biological target.[3][4]

This guide will explore the potential of 3-fluoro-3-methylpiperidine analogs by examining the known biological activities of structurally related compounds, thereby providing a roadmap for future drug discovery efforts centered on this unique scaffold.

Synthetic Strategies: Accessing the 3-Fluoro-3-methylpiperidine Core

While literature specifically detailing the synthesis of a wide range of 3-fluoro-3-methylpiperidine analogs is limited, established methods for the synthesis of fluorinated piperidines can be adapted. A key challenge lies in the stereoselective introduction of both the fluorine and methyl groups at the C3 position.

A plausible synthetic approach could involve the fluorination of a suitable piperidine precursor. For instance, electrophilic fluorination of a 3-methyl-Δ²⁻piperidine derivative could be a viable route. Alternatively, a ring-closing metathesis or other cyclization strategies from appropriately functionalized and fluorinated acyclic precursors could be employed.

Conceptual Synthetic Workflow:

Caption: Conceptual synthetic pathways to 3-fluoro-3-methylpiperidine analogs.

Potential Biological Activities and Therapeutic Targets

Based on the activities of structurally related fluorinated piperidines and other piperidine-containing compounds, we can project several promising therapeutic avenues for 3-fluoro-3-methylpiperidine analogs.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is a well-established target for the treatment of various neurological and psychiatric disorders.[5] The stereoselective introduction of fluorine into NMDA receptor ligands has been shown to be a powerful tool for probing agonist binding and influencing potency.

A study on 3-fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers revealed that the (2S,3S)-diastereoisomer is a potent agonist with activity comparable to NMDA itself, while the (2S,3R)-diastereoisomer exhibits negligible potency.[6] This stark difference is attributed to the conformational preference of the C-F bond. In the active (2S,3S)-isomer, the C-F bond adopts a gauche conformation relative to the C-N⁺ bond, leading to a stabilizing electrostatic interaction. Conversely, the inactive (2S,3R)-isomer is forced into an anti-conformation, losing this favorable interaction.[6]

This finding strongly suggests that 3-fluoro-3-methylpiperidine analogs could be designed as potent and stereoselective NMDA receptor modulators. The fixed stereochemistry of the 3-fluoro-3-methylpiperidine core could be exploited to lock in the desired conformation for optimal receptor interaction.

Proposed Mechanism of Stereoselective NMDA Receptor Modulation:

Caption: Influence of stereochemistry on NMDA receptor binding.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA mutations.[7][8] Several approved PARP inhibitors, including niraparib, feature a piperidine moiety.[2] The development of novel PARP inhibitors with improved properties, such as CNS penetration for the treatment of brain malignancies, is an active area of research.

While no direct studies on 3-fluoro-3-methylpiperidine analogs as PARP inhibitors have been published, the known importance of the piperidine scaffold in existing inhibitors suggests that this novel scaffold could offer advantages. The introduction of the 3-fluoro-3-methyl group could be used to fine-tune the physicochemical properties of the molecule to enhance cell permeability, metabolic stability, and potentially CNS penetration.

Table 1: Selected FDA-Approved PARP Inhibitors and Their Relevance

| Drug Name | Key Structural Features | Relevance to 3-Fluoro-3-methylpiperidine Analogs |

| Olaparib | Phthalazinone core | First-in-class, established the therapeutic principle.[9] |

| Rucaparib | Indole carboxamide core | Demonstrates the versatility of scaffolds for PARP inhibition.[9] |

| Niraparib | Indazole carboxamide with a piperidine moiety | Highlights the successful incorporation of a piperidine ring for potent PARP inhibition.[2][9] |

| Talazoparib | Phthalazinone core with a gem-dimethylcyclopropane | Shows that small, constrained structural modifications can significantly impact activity.[2] |

Anticancer Activity

Beyond PARP inhibition, the piperidine scaffold is present in a wide range of compounds with demonstrated anticancer activity.[10] For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been shown to reduce the growth of various hematological cancer cell lines and induce apoptosis by upregulating the expression of p53 and Bax.[10]

This suggests that the 3-substituted-3-methylpiperidine core can be a valuable template for the design of novel anticancer agents. Replacing the chloro group with a fluoro group in such analogs could lead to compounds with improved drug-like properties.

Furthermore, fluorinated β-lactams, which are four-membered rings, have shown potent antiproliferative activity against breast cancer cells by targeting tubulin polymerization.[11] The introduction of a 3-fluoro substituent was found to be crucial for this activity. Extrapolating from this, 3-fluoro-3-methylpiperidine analogs could be explored as potential microtubule-targeting agents.

Structure-Activity Relationships (SAR) and Conformational Analysis

The biological activity of 3-fluoro-3-methylpiperidine analogs will be intimately linked to their three-dimensional structure. The conformational preferences of the piperidine ring and the orientation of the fluorine and methyl substituents will play a pivotal role in receptor binding and enzyme inhibition.

Studies on 3-fluoropiperidine and its derivatives have shown a strong preference for the fluorine atom to occupy an axial position, a phenomenon driven by a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[3][4][12] This axial preference can have significant implications for the pKa of the piperidine nitrogen and the overall shape of the molecule.[2]

For 3-fluoro-3-methylpiperidine analogs, the interplay between the axial/equatorial preferences of both the fluorine and methyl groups will be a key determinant of the dominant conformation and, consequently, the biological activity. Understanding these conformational biases through NMR spectroscopy and computational modeling will be essential for rational drug design.

Key Factors Influencing the Conformation of 3-Fluoropiperidines:

Caption: Factors governing the conformational preferences of fluorinated piperidines.

Experimental Protocols

General Procedure for the Synthesis of a 3-Fluoro-3-methylpiperidine Analog (Hypothetical)

-

Starting Material: N-protected-3-methyl-1,2,3,6-tetrahydropyridine.

-

Fluorination: The starting material is dissolved in an appropriate aprotic solvent (e.g., acetonitrile) and cooled to 0 °C. An electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise. The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-protected-3-fluoro-3-methylpiperidine analog.

-

Deprotection (if necessary): The protecting group is removed under standard conditions (e.g., acid or hydrogenation) to yield the final product.

In Vitro NMDA Receptor Activity Assay

-

Cell Culture: HEK293 cells stably expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A or GluN1/GluN2B) are cultured under standard conditions.

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Application: The 3-fluoro-3-methylpiperidine analogs are applied to the cells at various concentrations in the presence of a co-agonist (glycine).

-

Stimulation: The cells are stimulated with a known concentration of glutamate.

-

Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or a fluorescence microscope.

-

Analysis: The EC₅₀ or IC₅₀ values are calculated to determine the agonist or antagonist activity of the compounds.

Future Perspectives and Conclusion

The 3-fluoro-3-methylpiperidine scaffold represents a largely unexplored area in medicinal chemistry with significant potential for the development of novel therapeutics. The strategic combination of the privileged piperidine motif with the unique properties of a geminal fluoro-methyl substitution offers a powerful platform for fine-tuning pharmacological activity.

Future research should focus on the development of efficient and stereoselective synthetic routes to access a diverse library of these analogs. Subsequent screening against a range of biological targets, particularly those in the central nervous system and oncology, is warranted. In-depth studies of the structure-activity relationships, guided by conformational analysis, will be crucial for optimizing lead compounds.

References

-

3-Fluoro-N-methyl-D-aspartic acid (3F-NMDA) stereoisomers as conformational probes for exploring agonist binding at NMDA receptors. PubMed, [Link]

-

Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Source], [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Wiley Online Library, [Link]

-